Urocortin (human)

Receptor pharmacology Radioligand binding CRF peptide family

Human urocortin (176591-49-4) is a 40-aa neuropeptide supplied as a trifluoroacetate salt (≥95% HPLC). As an endogenous, high-affinity agonist for both CRFR1 and CRFR2, it enables potent, concentration-dependent activation across all receptor subtypes, unlike CRFR2-selective analogs. Ideal for cardiovascular stress studies, appetite regulation research, and CRF-BP investigations. Buy from a reputable manufacturer for consistent, high-purity results.

Molecular Formula C₂₀₄H₃₃₇N₆₃O₆₄
Molecular Weight 4696.24
CAS No. 176591-49-4
Cat. No. B612503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrocortin (human)
CAS176591-49-4
SynonymsUrocortin (human);  Human urocortin;  Human urocortin 1;  Human urocortin I
Molecular FormulaC₂₀₄H₃₃₇N₆₃O₆₄
Molecular Weight4696.24
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C4CCCN4C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)N
InChIInChI=1S/C204H337N63O64/c1-28-100(20)154(262-191(323)140(90-271)257-180(312)127(75-96(12)13)247-189(321)138(88-269)259-192(324)141-52-42-70-267(141)199(331)136(83-146(210)279)255-163(295)111(205)81-150(286)287)193(325)254-135(85-152(290)291)185(317)246-129(77-98(16)17)187(319)266-159(107(27)274)198(330)253-131(79-109-45-35-32-36-46-109)181(313)248-132(80-110-86-222-91-228-110)183(315)245-126(74-95(10)11)178(310)243-124(72-93(6)7)176(308)235-116(51-41-69-227-204(220)221)174(306)265-158(106(26)273)197(329)251-128(76-97(14)15)179(311)244-125(73-94(8)9)177(309)239-122(58-64-149(284)285)170(302)242-123(71-92(4)5)175(307)230-104(24)161(293)231-114(49-39-67-225-202(216)217)173(305)264-157(105(25)272)196(328)241-119(55-61-144(208)277)171(303)256-137(87-268)188(320)240-117(53-59-142(206)275)166(298)234-113(48-38-66-224-201(214)215)165(297)238-121(57-63-148(282)283)168(300)233-112(47-37-65-223-200(212)213)164(296)229-103(23)162(294)232-120(56-62-147(280)281)167(299)237-118(54-60-143(207)276)169(301)249-133(82-145(209)278)184(316)236-115(50-40-68-226-203(218)219)172(304)261-156(102(22)30-3)195(327)263-155(101(21)29-2)194(326)252-130(78-108-43-33-31-34-44-108)182(314)250-134(84-151(288)289)186(318)258-139(89-270)190(322)260-153(99(18)19)160(211)292/h31-36,43-46,86,91-107,111-141,153-159,268-274H,28-30,37-42,47-85,87-90,205H2,1-27H3,(H2,206,275)(H2,207,276)(H2,208,277)(H2,209,278)(H2,210,279)(H2,211,292)(H,222,228)(H,229,296)(H,230,307)(H,231,293)(H,232,294)(H,233,300)(H,234,298)(H,235,308)(H,236,316)(H,237,299)(H,238,297)(H,239,309)(H,240,320)(H,241,328)(H,242,302)(H,243,310)(H,244,311)(H,245,315)(H,246,317)(H,247,321)(H,248,313)(H,249,301)(H,250,314)(H,251,329)(H,252,326)(H,253,330)(H,254,325)(H,255,295)(H,256,303)(H,257,312)(H,258,318)(H,259,324)(H,260,322)(H,261,304)(H,262,323)(H,263,327)(H,264,305)(H,265,306)(H,266,319)(H,280,281)(H,282,283)(H,284,285)(H,286,287)(H,288,289)(H,290,291)(H4,212,213,223)(H4,214,215,224)(H4,216,217,225)(H4,218,219,226)(H4,220,221,227)
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Urocortin (human) CAS 176591-49-4: Endogenous CRF Receptor Pan-Agonist for Cardiovascular, Stress, and Appetite Research


Human urocortin (Ucn 1, UCN) is a 40-amino acid neuropeptide belonging to the corticotropin-releasing factor (CRF) peptide family, sharing approximately 45% sequence identity with human CRF and 95% with rat urocortin [1]. It functions as an endogenous, high-affinity agonist for both type 1 (CRFR1) and type 2 (CRFR2) corticotropin-releasing factor receptors, as well as the CRF-binding protein (CRF-BP) [2]. Synthetically produced via solid-phase peptide synthesis, human urocortin is supplied as a trifluoroacetate salt with HPLC purity typically ≥95% and is intended for laboratory research use in receptor pharmacology, cardiovascular physiology, and neuroendocrinology studies .

Why Urocortin (human) Cannot Be Substituted with Urocortin 2, Urocortin 3, or CRF in Experimental Protocols


The CRF peptide family comprises four functionally distinct mammalian ligands—CRF, urocortin 1 (Ucn), urocortin 2, and urocortin 3—that exhibit markedly different receptor binding selectivity profiles. CRF demonstrates high affinity for CRFR1 but low affinity for CRFR2 [1]. Urocortin 2 and urocortin 3 are highly selective CRFR2 agonists with negligible affinity for CRFR1 (Ki >100 nM at hCRFR1), and urocortin 2 shows approximately 1000-fold lower CRFR1 agonism compared to CRF [2]. Consequently, substituting any of these analogs for human urocortin fundamentally alters the receptor activation profile, producing distinct downstream signaling outcomes, tissue-specific effects, and in vivo physiological responses that cannot be normalized across compounds without introducing confounding experimental variables. The following quantitative evidence establishes the specific differentiation required for informed compound selection.

Quantitative Comparative Evidence for Urocortin (human) vs. CRF Peptide Family Analogs


Receptor Binding Affinity Profile: Urocortin (human) Demonstrates Dual High-Affinity CRFR1/CRFR2 Binding vs. Subtype-Selective Analogs

Human urocortin exhibits high-affinity binding to both CRFR1 and CRFR2 receptors, distinguishing it from CRF (CRFR2-low), urocortin 2 (CRFR1-low), and urocortin 3 (CRFR1-low). In direct comparative radioligand binding assays, human urocortin binds to hCRFR1 with Ki = 0.41 nM, rCRFR2α with Ki = 1.8 nM, and mCRFR2β with Ki = 1.5 nM, demonstrating dual-receptor engagement not achievable with CRFR2-selective or CRFR1-selective alternatives [1].

Receptor pharmacology Radioligand binding CRF peptide family Structure-activity relationship

Functional cAMP Potency: Urocortin (human) Activates Both Receptor Subtypes at Sub-Nanomolar Concentrations

In functional cAMP accumulation assays, human urocortin potently activates both hCRFR1 and CRFR2 receptors with sub-nanomolar EC50 values, whereas Ucn 2 and Ucn 3 fail to elicit functional responses at hCRFR1 even at concentrations exceeding 100 nM [1]. This functional dichotomy directly translates to divergent downstream signaling outcomes.

cAMP accumulation Functional assay G-protein coupled receptor Signal transduction

CRF-Binding Protein Interaction: Urocortin (human) Displays High-Affinity CRF-BP Binding Absent in Urocortin 2

Human urocortin binds with high affinity (Ki = 0.22 nM) to human CRF-binding protein (CRF-BP), a soluble 37 kDa glycoprotein that modulates the bioavailability of CRF family peptides. In contrast, urocortin 2 does not show affinity for CRF-BP, representing a fundamental difference in ligand pharmacokinetics and functional regulation [1]. CRF-BP binding functionally inhibits urocortin-stimulated ACTH secretion from anterior pituitary cells, an effect reversible by biologically inactive CRF fragments [2].

CRF-binding protein Peptide bioavailability Ligand sequestration ACTH secretion

In Vivo Cardiovascular Effects: Urocortin Exhibits Significantly Greater Cardiac Contractility Enhancement Than CRF

In comparative in vivo studies, urocortin demonstrates markedly more potent cardiovascular effects than CRF, including enhanced cardiac contractility, increased heart rate, and enhanced resistance of cardiac cells to ischemia-reperfusion injury [1]. These findings, derived from multiple independent studies, establish urocortin as the more potent cardioprotective and hemodynamic modulator within the CRF peptide family.

Cardiovascular physiology Cardiac contractility Ischemia-reperfusion In vivo pharmacology

Appetite Suppression Potency: Urocortin Produces Greater Anorectic Effects Than CRF via CRFR2-Dependent Mechanisms

In comparative feeding behavior studies, urocortin suppresses appetite and food intake more potently than CRF in both food-deprived and non-deprived rat models [1]. Urocortin also decreases water intake in water-deprived rats in a dose-dependent manner [2]. The enhanced anorectic efficacy of urocortin relative to CRF is attributed to its high-affinity CRFR2 binding, as CRFR2 activation is a primary mediator of appetite suppression within the CRF peptide family.

Appetite regulation Feeding behavior Anorectic peptides Metabolic research

Product Quality Specifications: Validated HPLC Purity and Defined Storage Stability for Reproducible Research

Commercially available human urocortin is supplied with defined purity specifications of ≥95% as determined by HPLC, with molecular identity confirmed via mass spectrometry. The peptide is stable when stored lyophilized at -20°C and demonstrates solubility to 1 mg/mL in water. These quality metrics ensure batch-to-batch consistency and reproducible bioactivity across independent experimental replicates . In contrast to recombinant expression approaches, synthetic production eliminates endotoxin contamination concerns and ensures defined trifluoroacetate salt composition with predictable handling characteristics.

Peptide quality control HPLC purity Experimental reproducibility Peptide stability

Recommended Research and Procurement Applications for Urocortin (human) CAS 176591-49-4


Dual CRFR1/CRFR2 Signaling Studies in Heterologous Expression Systems

Human urocortin is the optimal ligand for functional characterization of recombinant CRF receptors in heterologous expression systems (e.g., CHO, HEK293 cells) when simultaneous activation of both CRFR1 and CRFR2 signaling pathways is required. Its sub-nanomolar EC50 values for cAMP accumulation at hCRFR1 (0.22 nM), rCRFR2α (0.32 nM), and mCRFR2β (0.13 nM) enable potent, concentration-dependent activation across all receptor subtypes without the pathway bias introduced by subtype-selective analogs [1]. This application is particularly relevant for screening CRF receptor antagonists, characterizing receptor mutants, or validating novel CRF family ligands where a pan-agonist positive control is needed.

Cardiovascular Physiology and Cardioprotection Research

For investigations of cardiac stress responses, ischemia-reperfusion injury, or heart failure mechanisms, human urocortin provides superior in vivo potency compared to CRF and offers the dual-receptor activation profile not achievable with CRFR2-selective urocortin 2 or urocortin 3. Its established cardioprotective effects include enhanced cardiac contractility, increased coronary blood flow via CRFR2 binding, and protection against ischemic tissue damage [1]. This application supports translational research into novel cardioprotective therapeutic strategies, where urocortin-mediated CRFR2 activation represents a validated mechanistic target [2].

Appetite Regulation and Metabolic Neuroendocrinology Studies

Researchers investigating central appetite regulation, feeding behavior neurocircuitry, or CRFR2-mediated metabolic effects should select human urocortin for its established and potent anorectic activity. Its superior appetite suppression compared to CRF, demonstrated in both food-deprived and non-deprived rodent models [1], makes it the preferred CRF-family ligand for studies requiring maximal effect size and robust CRFR2 engagement. Dose-dependent effects on both food and water intake support its use in quantitative feeding behavior assays and metabolic phenotyping studies [2].

CRF-Binding Protein Modulation and Peptide Bioavailability Research

Human urocortin is uniquely suited among CRF-family agonists for studies investigating CRF-binding protein (CRF-BP) function and ligand sequestration dynamics. Its high-affinity CRF-BP binding (Ki = 0.22 nM) [1] and the functional inhibition of urocortin-stimulated ACTH secretion by CRF-BP [2] establish a physiologically relevant regulatory interaction absent in urocortin 2. This application is essential for research into CRF-BP-mediated modulation of peptide bioavailability, clearance, and target tissue delivery, as well as for validating CRF-BP antagonists or modulators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Urocortin (human)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.